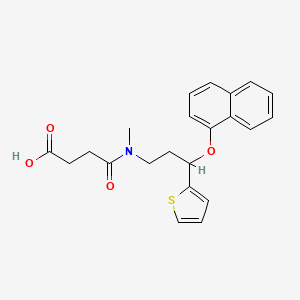
Duloxetine IMpurity 12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Duloxetine succinamide is a derivative of duloxetine, a serotonin-norepinephrine reuptake inhibitor. Duloxetine is widely used in the treatment of major depressive disorder, generalized anxiety disorder, neuropathic pain, fibromyalgia, and stress urinary incontinence. Duloxetine succinamide, specifically, is a compound of interest in pharmaceutical research due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of duloxetine succinamide typically involves the reaction of duloxetine with succinic acid or its derivatives. The process generally includes the following steps:
Formation of Duloxetine: Duloxetine is synthesized through a multi-step process involving the reaction of 1-naphthol with 3-chloropropionitrile to form 3-(1-naphthyloxy)propionitrile. This intermediate is then reacted with thiophene-2-carboxaldehyde in the presence of a base to form the corresponding imine, which is subsequently reduced to yield duloxetine.
Formation of Duloxetine Succinamide: Duloxetine is then reacted with succinic anhydride or succinyl chloride in the presence of a base such as triethylamine to form duloxetine succinamide.
Industrial Production Methods
Industrial production of duloxetine succinamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Duloxetine succinamide undergoes various chemical reactions, including:
Oxidation: Duloxetine succinamide can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amide or ether functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides, and solvents like dimethylformamide or dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Duloxetine succinamide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods and quality control of pharmaceutical formulations.
Biology: Studied for its potential effects on neurotransmitter systems and its role in modulating serotonin and norepinephrine levels.
Medicine: Investigated for its therapeutic potential in treating depression, anxiety, neuropathic pain, and other conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Duloxetine succinamide exerts its effects by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood and pain perception. The compound does not significantly affect dopamine reuptake and has minimal affinity for other neurotransmitter receptors.
Comparison with Similar Compounds
Similar Compounds
Duloxetine: The parent compound, used widely in clinical practice.
Venlafaxine: Another serotonin-norepinephrine reuptake inhibitor with similar therapeutic applications.
Milnacipran: A serotonin-norepinephrine reuptake inhibitor used primarily for fibromyalgia.
Uniqueness
Duloxetine succinamide is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other serotonin-norepinephrine reuptake inhibitors. Its succinamide moiety may influence its solubility, stability, and bioavailability, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C22H23NO4S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-[methyl-(3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H23NO4S/c1-23(21(24)11-12-22(25)26)14-13-19(20-10-5-15-28-20)27-18-9-4-7-16-6-2-3-8-17(16)18/h2-10,15,19H,11-14H2,1H3,(H,25,26) |
InChI Key |
AJLVEKJDKWHFDD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-1-(3,5-dimethylphenyl)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]methanesulfonamide](/img/structure/B13391154.png)
![2-[(3,4,5-trihydroxy-2H-3,4,5,6-tetrahydropyran-2-yl)amino]-2H-3,4,5,6-tetrahy dropyran-3,4,5-triol](/img/structure/B13391156.png)
![[(1S)-1-(4-bromophenyl)ethyl]azanium](/img/structure/B13391168.png)
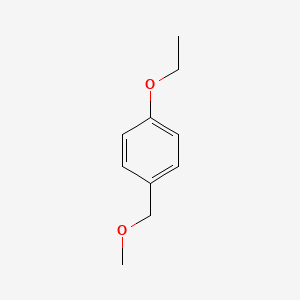

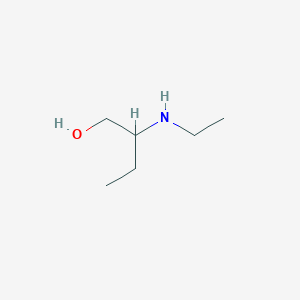
![[6-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13391188.png)
![[(1R,2E,6E,10S,11E,13S)-13-hydroxy-3,7,13-trimethyl-10-propan-2-ylcyclotetradeca-2,6,11-trien-1-yl] N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13391198.png)
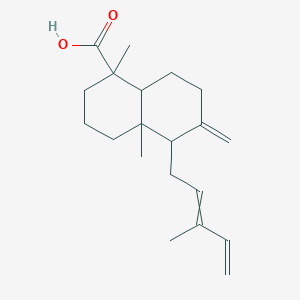
![2-[18-(1-Carboxyethyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propanoic acid](/img/structure/B13391217.png)
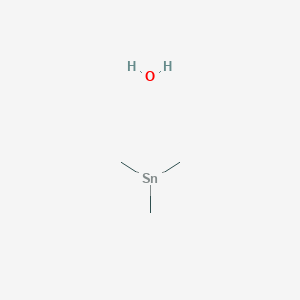
![L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester](/img/structure/B13391231.png)
![sodium;4-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoate](/img/structure/B13391237.png)
![8-[2-(2-Carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid](/img/structure/B13391238.png)
